1,2,3,4-Tetrahydro-β-carboline-13C,d2
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Overview
Description
1,2,3,4-Tetrahydro-β-carboline, also known as tetrahydro-β-carboline and tetrahydronorharmane, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines . Derivatives of this compound have a variety of pharmacological properties . It is a serotonin reuptake inhibitor and a metabolite of tryptamine .
Synthesis Analysis
1,2,3,4-Tetrahydro-β-carboline-13C,d2 is a product for proteomics research . It has been the target of extensive synthetic efforts due to the presence of the scaffold in numerous natural products and synthetic targets . A series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity .Molecular Structure Analysis
The molecular formula of this compound is C10(13C)H10D2N2 . The structure of this compound is determined by its tricyclic, pyridine-fused indole framework .Chemical Reactions Analysis
1,2,3,4-Tetrahydro-β-carbolines (THβCs) are a pharmacologically important group of compounds belonging to the indole alkaloids . They possess a vast spectrum of biological activities . A stereocenter at C1 is a typical feature in natural THβCs and establishment of this stereocenter has received plenty of attention .Physical and Chemical Properties Analysis
The molecular weight of this compound is 175.23 .Scientific Research Applications
Synthetic Bioactive Tetrahydro-β-carbolines
THβC compounds have been identified as pivotal structures in many natural products and synthetic compounds exhibiting diverse pharmacological activities. Research has emphasized the design, structures, and biological characteristics of synthetic THβC compounds. These studies delve into structure-activity relationships (SARs), providing a foundation for future drug development efforts based on THβC (Wang et al., 2021).
Pictet-Spengler Reaction and THβC Scaffold
The stereoselective Pictet-Spengler reaction, an important synthetic technique, is employed for preparing THβC scaffolds, a common motif in indole-based alkaloids and several highly marketed drugs. This review highlights the advancements in synthetic methodologies for THβC scaffolds, which are crucial for drug discovery processes (Rao et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 is mitotic kinesin . Kinesins are motor proteins that play a crucial role in intracellular transport and cell division. They are involved in the movement of organelles, vesicles, and chromosomes along microtubules .
Mode of Action
This compound acts as an inhibitor of mitotic kinesin . By inhibiting kinesin, it disrupts the normal function of the protein, leading to alterations in cell division and intracellular transport . It also acts as a serotonin reuptake inhibitor , which increases the amount of serotonin, a neurotransmitter, in the brain .
Biochemical Pathways
The compound’s action on mitotic kinesin affects the cell division process , potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells . Its action as a serotonin reuptake inhibitor affects the serotonergic pathway in the brain, which is involved in mood regulation .
Result of Action
The inhibition of mitotic kinesin by this compound can lead to cell death , making it a potential anti-cancer agent . Its action as a serotonin reuptake inhibitor can lead to increased serotonin levels in the brain, which could potentially have effects on mood .
Safety and Hazards
Future Directions
1,2,3,4-Tetrahydro-β-carbolines (THβCs) are under constant study for their use in novel pharmacological applications . They are present in drugs currently available on the market, drug candidates under development, and many other pharmacologically interesting compounds . C1-Substituted THβCs have a wide variety of pharmacological properties, including PDE5-inhibitory, antimalarial, antiviral, and antitumor activities . This makes them a synthetically interesting subgroup among the THβCs .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-β-carboline-13C,d2 interacts with various enzymes and proteins. It is known to inhibit the function of kinesin, a protein involved in cell division . This interaction is believed to contribute to its potential anti-cancer properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It is used for studies on neurodegenerative diseases . It has also been found to have cytotoxic effects on murine P-388 and human tumor cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As a mitotic kinesin inhibitor, it interferes with the normal function of this protein, disrupting cell division and potentially leading to cell death .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to reduce serotonin levels in rat forebrain
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of tryptamine , suggesting that it may interact with enzymes and cofactors involved in the metabolism of this compound.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 involves the reduction of the corresponding β-carboline using deuterium gas and 13C labeled reagents.", "Starting Materials": [ "β-carboline", "Deuterium gas", "13C labeled reagents" ], "Reaction": [ "Step 1: The β-carboline is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: Deuterium gas is bubbled through the solution for several hours to allow for complete deuteration.", "Step 3: 13C labeled reagents are added to the solution and the reaction is allowed to proceed for several more hours.", "Step 4: The product is purified using standard techniques such as column chromatography or recrystallization.", "Step 5: The final product, 1,2,3,4-Tetrahydro-β-carboline-13C,d2, is obtained as a pure compound and can be characterized using various analytical techniques such as NMR spectroscopy or mass spectrometry." ] } | |
CAS No. |
1216889-99-4 |
Molecular Formula |
C11H12N2 |
Molecular Weight |
175.236 |
IUPAC Name |
1,1-dideuterio-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |
InChI Key |
CFTOTSJVQRFXOF-PCXFDFCJSA-N |
SMILES |
C1CNCC2=C1C3=CC=CC=C3N2 |
Synonyms |
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-13C,d2; 1,2,3,4-Tetrahydronorharman-13C,d2; Noreleagnine-13C,d2; Tetrahydronorharman-13C,d2; THBC-13C,d2; Tryptoline-13C,d2; |
Origin of Product |
United States |
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